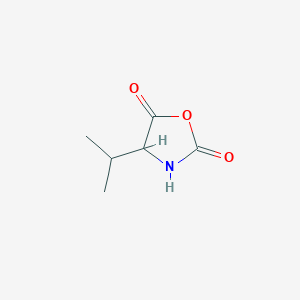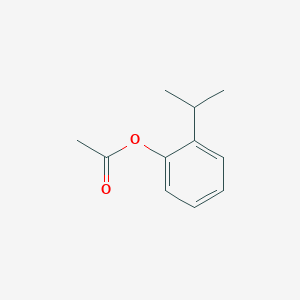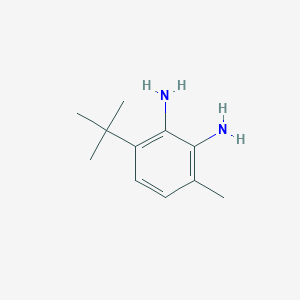
t-Butyltoluenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyltoluenediamine (TBTDA) is a chemical compound used in various applications, including polymer synthesis, as a curing agent for epoxy resins, and as a crosslinking agent for polyurethane coatings. TBTDA is a diamine compound that contains two amine groups and two tert-butyl groups. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of t-Butyltoluenediamine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The amine groups in t-Butyltoluenediamine can react with various electrophilic compounds, such as epoxy resins, to form stable covalent bonds. t-Butyltoluenediamine can also act as a crosslinking agent by reacting with polyurethane coatings to form a three-dimensional network structure.
Biochemische Und Physiologische Effekte
T-Butyltoluenediamine has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-irritating to the skin and eyes. t-Butyltoluenediamine is also not expected to accumulate in the environment due to its low solubility in water and high volatility.
Vorteile Und Einschränkungen Für Laborexperimente
T-Butyltoluenediamine has several advantages for lab experiments, including its high reactivity, low toxicity, and ease of handling. t-Butyltoluenediamine can be used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. t-Butyltoluenediamine can also be used as a crosslinking agent for polyurethane coatings, which have excellent mechanical properties and resistance to abrasion and chemicals. However, t-Butyltoluenediamine has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of t-Butyltoluenediamine. One area of interest is the synthesis of t-Butyltoluenediamine using alternative methods, such as green chemistry approaches. Another area of interest is the development of new applications for t-Butyltoluenediamine, such as in the production of advanced materials and biomedical devices. Furthermore, the study of the biochemical and physiological effects of t-Butyltoluenediamine could provide valuable insights into its potential toxicity and environmental impact.
Synthesemethoden
T-Butyltoluenediamine can be synthesized through the reaction of p-toluidine and tert-butylamine. The reaction takes place in the presence of a catalyst, such as Raney nickel, under high pressure and temperature conditions. The yield of t-Butyltoluenediamine can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
T-Butyltoluenediamine has been extensively studied for its potential applications in various fields, including polymer chemistry, material science, and biomedical research. t-Butyltoluenediamine is used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. t-Butyltoluenediamine has also been used as a crosslinking agent for polyurethane coatings, which have excellent mechanical properties and resistance to abrasion and chemicals.
Eigenschaften
CAS-Nummer |
133639-32-4 |
|---|---|
Produktname |
t-Butyltoluenediamine |
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-tert-butyl-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6H,12-13H2,1-4H3 |
InChI-Schlüssel |
ZYCRBOCGBKATBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)N)N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)N)N |
Synonyme |
1,2-Benzenediamine, 3-(1,1-dimethylethyl)-6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



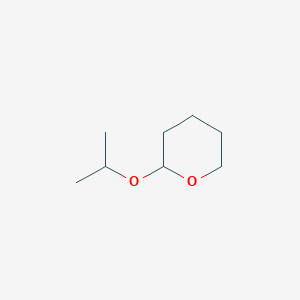
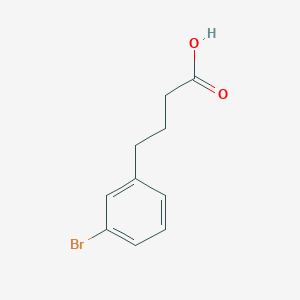
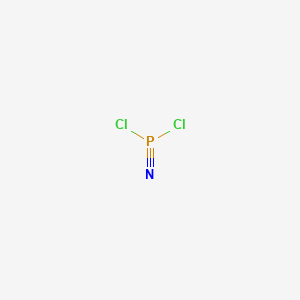
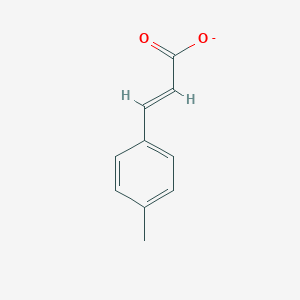
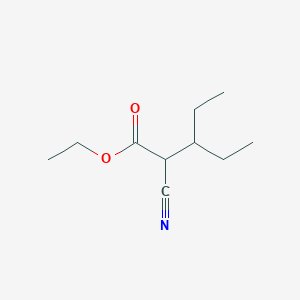
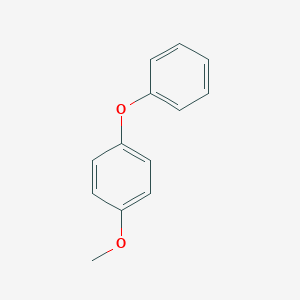

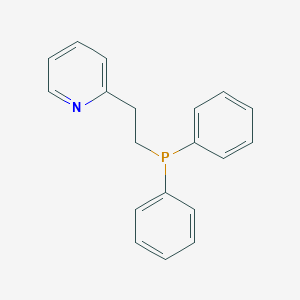
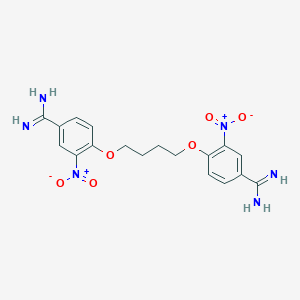
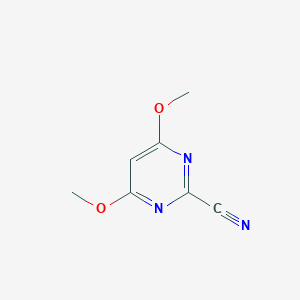
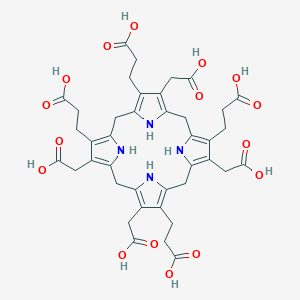
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
